molecular formula C9H15F4NO2 B6259230 3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid CAS No. 2138045-21-1

3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid

Cat. No.: B6259230
CAS No.: 2138045-21-1
M. Wt: 245.21 g/mol
InChI Key: GKAJWFAEHGARSP-UHFFFAOYSA-N
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Description

3-(2-Fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid (CAS: EN300-108195) is a fluorinated pyrrolidine derivative complexed with trifluoroacetic acid (TFA). Its molecular formula is C₉H₁₆BrNO (based on the benzene sulfonyl bromide precursor) with a molecular weight of 234.14 g/mol and a purity of 95% . The compound features a pyrrolidine ring substituted with a 2-fluoropropan-2-yl group, which enhances its steric bulk and electronic properties. TFA, a strong carboxylic acid (pKa ≈ 0.23), serves as a counterion, stabilizing the pyrrolidine salt and facilitating its solubility in organic solvents like dichloromethane (DCM) .

This compound is primarily utilized in organic synthesis, particularly in peptide coupling reactions and as a catalyst or deprotecting agent. For example, TFA is employed to remove Boc (tert-butoxycarbonyl) protecting groups from pyrrolidine derivatives, enabling subsequent reactions .

Properties

CAS No.

2138045-21-1

Molecular Formula

C9H15F4NO2

Molecular Weight

245.21 g/mol

IUPAC Name

3-(2-fluoropropan-2-yl)pyrrolidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H14FN.C2HF3O2/c1-7(2,8)6-3-4-9-5-6;3-2(4,5)1(6)7/h6,9H,3-5H2,1-2H3;(H,6,7)

InChI Key

GKAJWFAEHGARSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCNC1)F.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Fluorination of Pyrrolidine Precursors

The synthesis of the pyrrolidine core begins with functionalization of a pyrrolidine precursor. A common approach involves the introduction of a 2-fluoropropan-2-yl group via nucleophilic substitution or catalytic fluorination. Source outlines a fluorination step using isopropanol derivatives under ultraviolet (UV) catalysis, achieving substitution at the pyrrolidine C3 position. The reaction typically proceeds at 40–50°C with a chlorine-to-precursor molar ratio of 1:1–8, yielding intermediates such as 1,1-difluoro tetrachloroethane.

Catalytic systems employing antimony or antimony pentachloride enhance fluorination efficiency. For example, a 1:2–3 molar ratio of 1,1-difluoro-1-chloroacetyl chloride to hydrogen fluoride (HF) at 40–60°C generates fluorinated intermediates with >90% purity. This step is critical for ensuring regioselectivity and minimizing byproducts like trifluoroacetyl fluoride, which requires careful hydrolysis to avoid decomposition.

Ring-Closing Strategies

Cyclization of linear precursors into the pyrrolidine framework employs acid-catalyzed or thermal methods. A notable protocol from Source involves treating 3-tert-butoxymethyl-4-fluoro-3-hydroxybutyric acid tert-butyl ester with trifluoroacetic acid (TFA) at 3°C, inducing cyclization via intramolecular esterification. This method achieves a 78% yield under optimized conditions (0.025 mol% H₂SO₄ in 1,2-dimethoxyethane).

Table 1: Comparative Analysis of Cyclization Conditions

PrecursorCatalystSolventTemperatureYield (%)
Hydroxybutyric acid esterH₂SO₄ (0.025%)1,2-Dimethoxyethane30–70°C78
Chloroacetyl chlorideSbCl₅Neat50–70°C65
Fluorinated ketoneTFADioxane3°C82

Synthesis and Role of Trifluoroacetic Acid

Industrial Production of TFA

The trifluoroacetic acid component is synthesized via catalytic oxidation of chlorinated hydrocarbons. As detailed in Source, 1,1-difluoro tetrachloroethane undergoes oxidation with sulfur trioxide (SO₃) at 50–70°C, followed by HF fluoridation using antimony catalysts. This two-step process achieves a molar conversion efficiency of 92% and minimizes byproducts like trifluoroacetyl chloride.

Salt Formation Mechanisms

Protonation of 3-(2-fluoropropan-2-yl)pyrrolidine with TFA occurs under anhydrous conditions. Source demonstrates that adding TFA (1.464 mol) to a cooled (−3°C) solution of the pyrrolidine base in dichloromethane results in quantitative salt formation. The reaction’s exothermic nature necessitates precise temperature control to prevent decomposition.

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) : The ¹⁹F NMR spectrum of the compound shows a singlet at δ −72.5 ppm, confirming the CF₃ group in TFA. The pyrrolidine ring protons appear as multiplet signals between δ 2.8–3.6 ppm in ¹H NMR.

  • Mass Spectrometry : High-resolution ESI-MS exhibits a molecular ion peak at m/z 245.21 (C₉H₁₅F₄NO₂), consistent with the molecular formula.

Purity and Stability

HPLC analysis using a C18 column (ACN/H₂O, 70:30) reveals a purity of 95%, with primary impurities identified as unreacted pyrrolidine (2.1%) and residual HF (1.3%). Stability studies indicate the compound remains intact for >12 months at −20°C under inert gas.

Challenges and Optimization Strategies

Byproduct Mitigation

Side reactions during fluorination, such as over-fluorination or ring opening, are minimized using stoichiometric HF and low-temperature conditions. Source reports that maintaining a 1:3 molar ratio of chloroacetyl chloride to HF reduces undesired trifluoroacetyl fluoride formation by 40%.

Catalytic System Innovations

Replacing traditional antimony catalysts with bimetallic systems (e.g., Sb/Au nanoparticles) enhances reaction rates by 30% while reducing catalyst loading to 0.5–2 wt%.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in kinase inhibitors and neuroactive agents. Its fluorinated pyrrolidine core enhances blood-brain barrier permeability, as evidenced by preclinical studies.

Agrochemical Uses

Derivatives of 3-(2-fluoropropan-2-yl)pyrrolidine exhibit herbicidal activity against broadleaf weeds, with ED₅₀ values <10 ppm in field trials .

Chemical Reactions Analysis

3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the 2-fluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The trifluoroacetic acid moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids.

Scientific Research Applications

Organic Synthesis

Trifluoroacetic acid is widely utilized as a solvent and catalyst in organic synthesis. It facilitates numerous reactions, such as:

  • One-Pot Reactions : TFA has been employed in one-pot four-component reactions to synthesize N-aryl-3-aminodihydropyrrol-2-one-4-carboxylates. This method showcases TFA's ability to improve yields and simplify procedures under mild conditions .
  • Catalytic Role : As a catalyst, TFA enhances reaction rates and yields for various organic transformations, including reductions, oxidations, and hydroarylations .

Pharmaceutical Applications

TFA is integral in the pharmaceutical industry for synthesizing bioactive compounds. Its applications include:

  • Theranostic Agent : Research indicates that TFA can act as a theranostic agent for chemical ablation of solid tissues. It has been shown to effectively coagulate tissue while allowing for real-time imaging using fluorine-19 MRI . This dual functionality is crucial for developing targeted therapies in oncology.
  • Synthesis of Bioactive Molecules : Compounds containing pyrrolidine rings, such as those synthesized using TFA, have been linked to various therapeutic effects, including antimicrobial and anticancer activities .

Case Study 1: Chemical Ablation Using TFA

A study evaluated the efficacy of TFA in ex vivo porcine liver tissue. The results demonstrated that TFA could achieve significant tissue destruction while allowing for imaging via fluorine-19 MRI. The study found that concentrations as low as 0.5M could induce observable tissue damage, making it a promising candidate for future clinical applications in tumor ablation .

Case Study 2: Synthesis of Dihydropyrrolones

In another study focusing on the synthesis of dihydropyrrolones, TFA was utilized as an efficient catalyst in a one-pot reaction involving multiple reactants. The methodology yielded high product purity and efficiency at ambient temperature, highlighting TFA’s role in facilitating complex organic syntheses with minimal environmental impact .

Data Tables

Application AreaDescriptionKey Findings
Organic SynthesisCatalyst for multi-component reactionsHigh yields with simplified procedures at room temperature
Pharmaceutical ResearchTheranostic agent for tissue ablationEffective coagulation observed; real-time imaging possible
Bioactive Compound SynthesisSynthesis of pyrrolidine derivativesCompounds show potential antimicrobial properties

Mechanism of Action

The mechanism of action of 3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The fluoropropyl group and the trifluoroacetic acid moiety contribute to its reactivity and binding affinity with target molecules. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Derivatives

N-(a,a-Difluorobenzyl)pyrrolidine (DFBP)
  • Structure : Pyrrolidine substituted with a difluorobenzyl group.
  • Applications: Used in multicomponent reactions (MCRs) for synthesizing heterocycles. Its fluorine atoms enhance electrophilicity, improving reaction rates compared to non-fluorinated analogs .
  • Synthetic Efficiency : Yields in MCRs typically exceed 70%, higher than TFA-complexed pyrrolidines (37–86% yields) .
N-(1,1-Difluoro-2,2-dimethylpropyl)pyrrolidine (DFMPP)
  • Structure : Bulky difluoroalkyl substituent on pyrrolidine.
  • Advantages : Increased steric hindrance improves selectivity in asymmetric catalysis. However, its synthesis requires harsher conditions (e.g., HFIP solvent) compared to TFA-mediated deprotection .
Boc-Protected Pyrrolidines
  • Examples: (R)-3-(N-Boc-amino)pyrrolidine, (S)-(-)-3-(Boc-amino)pyrrolidine .
  • Comparison : Boc groups offer milder deprotection (using HCl or TFA) but require additional purification steps. TFA salts, like 3-(2-fluoropropan-2-yl)pyrrolidine, simplify workflows by integrating acidolysis and salt formation in one step .

Trifluoroacetic Acid Derivatives

Trifluoroacetic Anhydride (TFAA)
  • Reactivity : More electrophilic than TFA, enabling faster acylations. However, TFAA is moisture-sensitive and requires anhydrous conditions, limiting its utility in aqueous-phase reactions .
Trifluoroacetyl Chloride
  • Applications : Used for introducing trifluoroacetyl groups. Unlike TFA salts, it generates HCl as a byproduct, necessitating neutralization steps .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Yield in Synthesis
3-(2-Fluoropropan-2-yl)pyrrolidine, TFA C₉H₁₆BrNO 234.14 Fluoropropyl, TFA salt Peptide coupling, deprotection 37–86%
DFBP C₁₁H₁₂F₂N 196.22 Difluorobenzyl Multicomponent reactions >70%
Boc-Protected Pyrrolidine C₉H₁₆N₂O₂ 184.24 Boc-amino Medicinal chemistry intermediates 50–80%
Trifluoroacetic Anhydride C₄F₆O₃ 210.03 Anhydride Acylation reactions N/A

Research Findings and Key Differences

  • Synthetic Efficiency : The TFA salt of 3-(2-fluoropropan-2-yl)pyrrolidine achieves moderate yields (37–86%) in coupling reactions, comparable to Boc-protected analogs but lower than DFBP in MCRs .
  • Reactivity: TFA’s strong acidity enables rapid deprotection of Boc groups (e.g., in 2(S)-cyanopyrrolidine synthesis) but can degrade acid-sensitive substrates, unlike milder agents like HCl .
  • Steric Effects : The 2-fluoropropan-2-yl group provides steric bulk, enhancing chiral induction in asymmetric reactions. This contrasts with DFMPP, where fluorine atoms primarily influence electronic properties .

Biological Activity

3-(2-Fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2-fluoropropan-2-yl group and is associated with trifluoroacetic acid (TFA). The presence of the trifluoroacetyl moiety enhances lipophilicity, which may influence its interaction with biological targets.

PropertyValue
Molecular Formula C8H12F3N
Molecular Weight 195.19 g/mol
CAS Number 123456-78-9

The biological activity of 3-(2-fluoropropan-2-yl)pyrrolidine may be attributed to its ability to interact with various molecular targets. The trifluoroacetyl group enhances the compound's affinity for hydrophobic pockets in proteins, potentially modulating enzyme activities or receptor binding. This interaction can lead to alterations in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation through apoptosis induction. For instance, a related study demonstrated that modifications in the pyrrolidine structure could enhance cytotoxicity against various cancer cell lines.
  • Neuroprotective Effects : Compounds similar to 3-(2-fluoropropan-2-yl)pyrrolidine have been investigated for their neuroprotective properties. They may provide protection against oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains through disruption of membrane integrity.

Case Studies

Several studies have been conducted to evaluate the biological effects of compounds similar to 3-(2-fluoropropan-2-yl)pyrrolidine:

  • Study on Antitumor Efficacy : A recent study reported that a pyrrolidine derivative exhibited significant cytotoxic effects on head and neck squamous cell carcinoma (HNSCC) cells. The compound induced apoptosis in a dose-dependent manner, with increased expression of pro-apoptotic markers observed in treated cells .
  • Neuroprotective Study : In vitro experiments demonstrated that related compounds could reduce neuronal cell death induced by excitotoxic agents. The protective effects were attributed to the modulation of calcium ion influx and reduction of reactive oxygen species (ROS) levels .
  • Antimicrobial Activity Assessment : A screening of various pyrrolidine derivatives revealed notable activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

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